molecular formula C12H12N2O3 B14680577 (5R)-1,5-Dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 28900-81-4

(5R)-1,5-Dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14680577
CAS No.: 28900-81-4
M. Wt: 232.23 g/mol
InChI Key: VTIMKWYUDLSVRN-GFCCVEGCSA-N
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Description

(5R)-1,5-Dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of three keto groups at positions 2, 4, and 6, and a phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-1,5-Dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with urea or thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with hydroxyl groups replacing the keto groups.

    Substitution: Substituted phenyl derivatives with various functional groups attached to the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5R)-1,5-Dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,3-Dimethyl-5-phenylbarbituric acid: Similar structure with barbituric acid core.

    5-Phenyl-2,4,6-trioxohexahydropyrimidine: Similar structure with different substituents.

Uniqueness: (5R)-1,5-Dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of three keto groups, which confer distinct chemical and biological properties

Properties

CAS No.

28900-81-4

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(5R)-1,5-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h3-7H,1-2H3,(H,13,15,17)/t12-/m1/s1

InChI Key

VTIMKWYUDLSVRN-GFCCVEGCSA-N

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

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